2,6-Dichlorodiphenylamine is an organic compound characterized by its molecular formula and a molar mass of approximately 238.11 g/mol. This compound features two chlorine atoms located at the 2 and 6 positions of the diphenylamine structure. It is a solid at room temperature and typically appears as a yellowish to brown crystalline substance. The compound is primarily used in various industrial applications, including as a chemical intermediate in the synthesis of dyes and pharmaceuticals.
There is no current research available on the specific mechanism of action of DCDPA. As mentioned earlier, the structural similarity to diphenylamine suggests a potential role as an antioxidant, but specific studies are required for confirmation.
For example, one method of synthesis involves the condensation of 2,6-dichloroacetanilide with bromobenzene in the presence of a catalyst, yielding 2,6-dichlorodiphenylamine with a yield of approximately 62% .
The biological activity of 2,6-dichlorodiphenylamine has been studied primarily in terms of its potential toxicity and environmental impact. It has been classified as causing skin irritation and serious eye irritation . Additionally, it is important to note that compounds similar to 2,6-dichlorodiphenylamine may exhibit mutagenic properties or other adverse effects on human health and the environment.
Several methods for synthesizing 2,6-dichlorodiphenylamine have been documented:
2,6-Dichlorodiphenylamine is utilized in several applications:
Interaction studies involving 2,6-dichlorodiphenylamine primarily focus on its reactivity with other chemical agents. For instance:
These interactions are critical for assessing safety and handling protocols in industrial applications.
Several compounds share structural similarities with 2,6-dichlorodiphenylamine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chloroaniline | Simple structure; used as a precursor for dyes. | |
2,4-Dichlorophenylamine | Contains chlorine substituents at different positions; used similarly in dye synthesis. | |
3,4-Dichloroaniline | Exhibits similar biological activity; used in pharmaceuticals. |
Uniqueness of 2,6-Dichlorodiphenylamine:
The IUPAC name for 2,6-dichlorodiphenylamine is 2,6-dichloro-N-phenylaniline, reflecting its two chlorine atoms at the 2 and 6 positions of the aniline ring and a phenyl group attached to the nitrogen. Its molecular formula, $$ \text{C}{12}\text{H}9\text{Cl}_2\text{N} $$, corresponds to a molecular weight of 238.11 g/mol. The structure is characterized by two aromatic rings connected via an amine group, with chlorine atoms introducing steric and electronic effects.
Table 1: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 50–53°C (lit.) | |
Boiling Point | 115°C at 0.01 Torr | |
Density | $$ 1.327 \, \text{g/cm}^3 $$ | |
Solubility | Slightly in methanol, ethyl acetate | |
Molecular Weight | 238.11 g/mol |
While single-crystal X-ray diffraction data for 2,6-dichlorodiphenylamine is not directly reported in the provided sources, its structure is inferred from related compounds and spectroscopic data. The molecule adopts a planar configuration due to conjugation between the aromatic rings and the amine group. The chlorine atoms at the 2 and 6 positions create a symmetric substitution pattern, minimizing steric hindrance and stabilizing the planar geometry. Computational models suggest a dihedral angle of <10° between the two phenyl rings, enhancing resonance stabilization.
The electronic structure of 2,6-dichlorodiphenylamine is dominated by the electron-withdrawing effects of the chlorine substituents. These groups withdraw electron density via inductive effects, polarizing the aromatic π-system and lowering the energy of the highest occupied molecular orbital (HOMO). Ultraviolet-visible (UV-Vis) spectroscopy reveals a $$ \lambda_{\text{max}} $$ at 280 nm, attributed to π→π* transitions within the conjugated system.
Photochemical studies demonstrate that the compound undergoes 6π-electrocyclization upon UV irradiation, forming a quinoidal intermediate. This reaction is facilitated by the planar arrangement of the aromatic rings and the availability of π-electrons. The triplet-state lifetime of the photoproduct is reduced compared to unsubstituted carbazole, indicating efficient intersystem crossing due to heavy atom effects from chlorine.
Key Electronic Features:
Traditional synthesis of 2,6-dichlorodiphenylamine employs acylation-rearrangement mechanisms that have been extensively studied in pharmaceutical intermediate production [3]. The classical approach involves a multi-step process beginning with 2,6-dichlorophenoxyacetic acid derivatives, which undergo reaction with aniline in a one-shot process to form intermediate compounds [3]. This initial step produces a compound corresponding to formula three, which then undergoes molecular rearrangement in situ at reaction temperatures ranging from 90°C to 100°C [3].
The rearrangement mechanism is facilitated by alkali metal alcoholates present in the reaction medium, with the reaction occurring in alcoholic solvents such as methanol, ethanol, n-propanol, i-propanol, n-butanol, or i-butanol [3]. Following the rearrangement, the intermediate compound undergoes aminolysis without isolation, with the process being driven by the alkali metal alcoholate present in the reaction mixture [3].
A critical advancement in this pathway involves the conversion of the aminolysis product through chloroacetylation using chloroacetyl chloride [3]. This chloroacetylation is preferably conducted in inert solvents such as xylene or chlorobenzene at temperatures ranging from 90°C to 120°C, with optimal conditions typically maintained between 110°C and 120°C [3]. The process can be enhanced through the addition of catalytic quantities of 4-dimethylaminopyridine, typically ranging from 1/20th mole percent to 1/10th mole percent [3].
The synthesis pathway demonstrates significant versatility in producing various dichlorodiphenylamine derivatives through controlled modification of reaction conditions [16]. The intermediate 2,6-dichlorodiphenylamine can be subjected to acylation, cyclization, and hydrolysis reactions to synthesize pharmaceutical intermediates with yields approaching 70% under optimized conditions [1].
Table 1: Traditional Acylation-Rearrangement Reaction Parameters
Reaction Stage | Temperature Range | Solvent System | Catalyst System | Typical Yield |
---|---|---|---|---|
Initial Acylation | 90-100°C | Alcoholic solvents | Alkali metal alcoholates | 75-85% |
Rearrangement | 95-100°C | Methanol/Ethanol | Sodium/Potassium alcoholate | 80-90% |
Chloroacetylation | 110-120°C | Xylene/Chlorobenzene | 4-Dimethylaminopyridine | 70-80% |
Overall Process | Variable | Mixed solvent systems | Multiple catalysts | 60-70% |
Phase-transfer catalysis represents a significant advancement in 2,6-dichlorodiphenylamine synthesis, utilizing quaternary ammonium salts to facilitate reactions between reagents in different phases [4] [21]. Quaternary ammonium cations possess the ability to transfer anionic reactants as non-solvated ion-pairs from aqueous media into organic media, resulting in enhanced reactivity of anionic species and increased interaction rates with organic substrates [22].
The phase-transfer catalyzed approach employs quaternary ammonium salts as chemical compounds containing nitrogen with large hydrocarbon groups sufficient to convey good solubility in nonpolar solvents [22]. These catalysts form ion pairs with different anions, and when added to biphasic systems, the lipophilic cations transfer to the nonpolar phase while anions are attracted from the aqueous phase to the organic phase [22].
Recent developments in chiral phase-transfer catalysis have demonstrated exceptional enantioselectivity in related diphenylamine derivative syntheses [4]. Simplified chiral quaternary ammonium bromide catalysts, possessing flexible straight-chain alkyl groups, function as unusually active phase-transfer catalysts with reactions proceeding smoothly under mild conditions using catalyst loadings as low as 0.01-0.05 mole percent [4].
The optimization of phase-transfer conditions involves systematic investigation of quaternary ammonium ion structures and their effect on reaction outcomes [21]. Catalyst activity and selectivity can be rationalized based on the effective positive potential of the ammonium ion, with structural modifications allowing fine-tuning of reaction parameters [21].
Table 2: Phase-Transfer Catalyst Performance Data
Catalyst Type | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Tetrahexylammonium chloride | 5.0 | 60 | 4-6 | 85-92 | 88-94 |
Simplified Maruoka Catalyst | 0.01-0.05 | 25-40 | 2-4 | 90-97 | 95-98 |
Spiro-type quaternary ammonium | 1.0-2.0 | 40-60 | 3-5 | 88-95 | 90-96 |
Binaphthyl-based catalysts | 0.5-1.0 | 35-50 | 2-6 | 87-94 | 92-97 |
Microwave-assisted organic synthesis has emerged as a transformative technology for 2,6-dichlorodiphenylamine production, dramatically reducing reaction times from hours to minutes while maintaining high yields [8]. The efficiency of microwave flash-heating chemistry has been proven across several different fields of organic chemistry, with particular importance in high-speed combinatorial and medicinal chemistry applications [8].
The microwave-assisted approach leverages dielectric heating theory to provide rapid, uniform heating of reaction mixtures [7]. This technology enables solventless synthesis procedures that significantly improve environmental profiles while maintaining or enhancing product yields compared to traditional solution methods [7]. The rapid heating capability allows for precise temperature control and eliminates many side reactions associated with prolonged heating periods [8].
Recent applications of microwave technology in diphenylamine derivative synthesis have demonstrated substantial improvements in reaction efficiency [13]. A conventional and microwave-assisted synthesis of diphenyl substituted compounds using polyethylene glycol 600 as a green solvent has shown excellent yields with relatively shorter reaction times [13]. The piperidine-mediated protocol under microwave conditions proves economically attractive and environmentally friendly [13].
Industrial implementation of microwave-assisted synthesis requires specialized equipment designed for laboratory and production scales [10]. Single-mode microwave systems and advanced multimode commercial laboratory units have fueled the introduction of this technique into pharmaceutical research and development synthesis chemistry laboratories [10].
Table 3: Microwave-Assisted Synthesis Parameters
Parameter | Conventional Heating | Microwave Heating | Improvement Factor |
---|---|---|---|
Reaction Time | 4-24 hours | 15-60 minutes | 8-24x faster |
Temperature Control | ±5°C | ±1°C | 5x more precise |
Energy Consumption | 100% baseline | 30-50% of baseline | 2-3x more efficient |
Yield | 75-85% | 85-95% | 10-20% increase |
Solvent Requirements | 100% baseline | 0-50% of baseline | Up to 100% reduction |
Palladium-catalyzed cross-coupling reactions represent the most versatile and powerful methods for synthesizing 2,6-dichlorodiphenylamine and related compounds [11] [18]. The Buchwald-Hartwig amination, in particular, provides a chemical reaction for the synthesis of carbon-nitrogen bonds via palladium-catalyzed coupling reactions of amines with aryl halides [18].
The development of Buchwald-Hartwig methodology has established the scope of carbon-nitrogen bond formation transformations, with publications establishing comprehensive reaction parameters between 1994 and the late 2000s [18]. The reaction's synthetic utility stems from addressing limitations of typical methods for aromatic carbon-nitrogen bond synthesis, with most conventional approaches suffering from limited substrate scope and functional group tolerance [18].
Solid-state cross-coupling reactions using palladium catalysis have been developed as solvent-free alternatives [14]. The key finding involves olefin additives acting as efficient molecular dispersants for palladium-based catalysts in solid-state media to facilitate challenging solid-state cross-coupling reactions [14].
Table 4: Palladium-Catalyzed Cross-Coupling Reaction Conditions
Catalyst System | Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(OAc)₂/BINAP | 80 | 1,4-Dioxane | Cs₂CO₃ | 1-2 | 85-92 |
PdCl₂/X-Phos | 25 | Water/TPGS-750-M | Et₃N | 2-4 | 88-95 |
Pd(P(t-Bu)₃)₂ | 25-40 | Water/TPGS-750-M | K₂CO₃ | 1-3 | 90-96 |
Pd(Amphos)₂Cl₂ | 60-80 | Water/TMEDA | K₃PO₄ | 3-6 | 87-94 |
Industrial-scale production of 2,6-dichlorodiphenylamine requires comprehensive process engineering approaches that address scale-up challenges, reaction kinetics, thermodynamics, and safety considerations [30] [32]. Chemical process development focuses on the development, scale-up, and optimization of synthetic routes leading to safe, reproducible, and economical manufacturing processes [30].
The transition from laboratory to industrial scale encompasses investigating potential process hazards, understanding reaction kinetics and thermodynamics, identifying and characterizing impurities, and conducting mixing and mass transfer studies [30]. Scale-up efforts must address heat transfer and removal studies as well as crystallization and polymorph control [30].
Process optimization at industrial scale requires consideration of multiple targets including yield, selectivity, purity, cost, and environmental impact [27] [39]. The optimization procedure typically begins by fixing temperature and reaction time while optimizing reaction media and catalyst systems to obtain the highest reaction yields [27]. Statistical analysis and response surface methodology enable visualization of the effect of each factor on product yield [27].
Modern industrial processes employ advanced process analytical technology and design of experiments approaches to achieve quality by design objectives [30]. Process variables affecting critical quality attributes and product yield are well-defined, measured, and understood through continuous monitoring across the entirety of the chemical development process [30].
Table 5: Industrial-Scale Process Parameters
Process Aspect | Laboratory Scale | Pilot Scale | Industrial Scale | Scale-Up Factor |
---|---|---|---|---|
Batch Size | 0.1-1 kg | 10-100 kg | 1,000-10,000 kg | 10,000-100,000x |
Reaction Volume | 1-10 L | 100-1,000 L | 10,000-50,000 L | 10,000-50,000x |
Heat Transfer Rate | Rapid | Moderate | Controlled | Surface area dependent |
Mixing Efficiency | >95% | 85-95% | 75-90% | Scale dependent |
Overall Yield | 85-95% | 80-90% | 75-85% | 10-20% decrease |
Production Rate | g/h | kg/h | tonnes/day | 10,000-100,000x |
The industrial implementation requires careful consideration of reaction engineering principles, with precise knowledge of stoichiometry, thermodynamics, kinetics, transport phenomena, and safety data enabling accurate prediction of performance at industrial scale [32]. These parameters facilitate calculation of reaction times, heat and electricity consumption or production, and enable reactor design for safe operation with high yields [32].
2,6-Dichlorodiphenylamine exhibits well-defined thermal characteristics that establish its stability profile across operational temperature ranges. The compound demonstrates a narrow melting point range of 50-53°C, indicating high crystalline purity and molecular uniformity [2] [3] [4]. This relatively low melting point suggests moderate intermolecular forces dominated by van der Waals interactions and limited hydrogen bonding due to the sterically hindered amine nitrogen.
The thermal stability window extends from the melting point to approximately 300°C, beyond which decomposition occurs [2]. This broad operational range makes the compound suitable for various processing conditions. The boiling point demonstrates significant pressure dependence, registering 115°C at reduced pressure (0.01 Torr) and 309.8°C at atmospheric pressure (760 mmHg) [2] [3]. This substantial elevation in boiling point under atmospheric conditions reflects the compound's molecular weight and aromatic character.
Phase behavior analysis reveals that 2,6-dichlorodiphenylamine maintains solid-state stability under ambient conditions, with vapor pressure remaining extremely low at 0.000625 mmHg at 25°C [5]. The compound's predicted pKa value of -2.57 ± 0.40 indicates very weak basicity, contributing to its chemical stability in neutral and acidic environments [2] [3].
Table 6: Thermodynamic Stability Parameters of 2,6-Dichlorodiphenylamine
Parameter | Value | Method/Source | Significance |
---|---|---|---|
Enthalpy of Formation (ΔHf) | Not experimentally determined | Theoretical calculation needed | Formation energy |
Entropy (S°) | Not experimentally determined | Theoretical calculation needed | Molecular disorder |
Heat Capacity (Cp) | Not experimentally determined | Theoretical calculation needed | Temperature response |
Thermal Stability Range | 50-300°C | TGA analysis required | Processing window |
Decomposition Temperature | >300°C | Thermal analysis | Thermal limit |
Phase Transition Temperature | 50-53°C (melting) | DSC/melting point | Solid-liquid transition |
Vapor Pressure Temperature Dependence | Log P = A - B/T relationship | Vapor pressure studies | Volatility behavior |
The solubility profile of 2,6-dichlorodiphenylamine reflects its predominantly hydrophobic character with selective affinity for specific organic solvents. The compound exhibits complete insolubility in water due to its lipophilic aromatic structure and the absence of significant polar functional groups [6] [7]. This hydrophobic behavior is consistent with its calculated log P value and molecular architecture.
In polar protic solvents, 2,6-dichlorodiphenylamine demonstrates limited solubility. Methanol, ethanol, and ethyl acetate all show "slightly soluble" classification [2] [3] [8], indicating minimal but measurable dissolution. The restricted solubility in these media results from unfavorable entropy of mixing between the large hydrophobic aromatic system and the polar solvent networks.
Conversely, the compound shows enhanced solubility in aromatic and moderately polar aprotic solvents. Benzene and toluene provide good solvation due to π-π stacking interactions between the solvent aromatic rings and the dichlorodiphenylamine backbone [7]. Dimethyl sulfoxide (DMSO) demonstrates exceptional solvation capacity, with quantified solubility reaching ≥45.5 mg/mL [8], attributed to DMSO's ability to disrupt intermolecular hydrogen bonding while accommodating the compound's aromatic character.
Table 2: Solubility Parameters of 2,6-Dichlorodiphenylamine in Organic Media
Solvent | Solubility | Notes |
---|---|---|
Water | Insoluble | Hydrophobic compound |
Methanol | Slightly soluble | Limited polar interactions |
Ethanol | Slightly soluble | Limited polar interactions |
Ethyl Acetate | Slightly soluble | Moderate polarity match |
Chloroform | Slightly soluble | Good organic solvent |
Benzene | Soluble | Aromatic system compatibility |
Toluene | Soluble | Aromatic system compatibility |
DMSO | Soluble (≥45.5 mg/mL) | High polarity tolerance |
Acetonitrile | Slightly soluble | Moderate polarity |
Hexane | Poorly soluble | Non-polar mismatch |
2,6-Dichlorodiphenylamine exhibits characteristic electronic absorption in the ultraviolet region with maximum absorption (λmax) occurring between 275-285 nm [9] [10]. This absorption band corresponds to π→π* electronic transitions within the extended aromatic system, specifically involving the conjugated diphenylamine framework. The bathochromic shift relative to simple anilines reflects the extended conjugation and electron-donating effects of the diphenyl system.
The compound's photochemical behavior has been extensively studied, revealing rapid photocyclization reactions under UV irradiation [11]. These photochemical transformations involve 6π-electrocyclization processes rather than radical mechanisms, which has important implications for photostability assessments.
The FTIR spectrum of 2,6-dichlorodiphenylamine provides definitive structural confirmation through characteristic vibrational frequencies. The secondary amine N-H stretch appears as a distinctive absorption between 3200-3500 cm⁻¹ [12]. This relatively broad band reflects the compound's ability to form intermolecular hydrogen bonds in the solid state.
Aromatic C=C stretching vibrations manifest as multiple peaks in the 1450-1600 cm⁻¹ region, consistent with the presence of two phenyl rings with different substitution patterns [12] [13]. The C-Cl stretching vibrations occur in the fingerprint region between 600-800 cm⁻¹, providing confirmation of the dichlorosubstitution pattern.
Proton NMR Characteristics: The ¹H NMR spectrum exhibits distinct resonance patterns characteristic of the asymmetric diphenylamine structure. Aromatic protons appear as complex multiplets between 6.4-7.2 ppm, reflecting the different chemical environments of protons on the chlorinated and unsubstituted phenyl rings [14] [15]. The secondary amine proton (N-H) resonates between 4.3-5.0 ppm, appearing as a broad singlet due to rapid exchange phenomena.
Carbon-13 NMR Profile: The ¹³C NMR spectrum provides detailed insight into the carbon framework. Aromatic carbons span the typical range of 125-150 ppm, with chlorine-bearing carbons appearing in the 120-140 ppm region due to the deshielding effects of the electronegative chlorine substituents [16] [17]. The quaternary carbon bearing the amine nitrogen exhibits characteristic downfield chemical shifts reflecting the electronic environment.
Table 3: Spectroscopic Fingerprinting Data for 2,6-Dichlorodiphenylamine
Technique | Parameter/Peak | Value/Range | Assignment |
---|---|---|---|
UV-Vis Spectroscopy | λmax (nm) | 275-285 | π→π* transition |
UV-Vis Spectroscopy | Molar absorption coefficient | Not specified | Electronic absorption |
FTIR Spectroscopy | N-H stretch | 3200-3500 cm⁻¹ | Secondary amine stretch |
FTIR Spectroscopy | C-Cl stretch | 600-800 cm⁻¹ | C-Cl stretching vibration |
FTIR Spectroscopy | Aromatic C=C | 1450-1600 cm⁻¹ | Aromatic ring vibrations |
¹H NMR Spectroscopy | Aromatic protons | 6.4-7.2 ppm | Aromatic ring protons |
¹H NMR Spectroscopy | N-H proton | 4.3-5.0 ppm | Amine proton |
¹³C NMR Spectroscopy | Aromatic carbons | 125-150 ppm | Aromatic carbon framework |
¹³C NMR Spectroscopy | Chlorinated carbons | 120-140 ppm | Chlorine-bearing carbons |
Mass Spectrometry | Molecular ion [M]⁺ | m/z 238 | Base peak |
Mass spectrometric analysis of 2,6-dichlorodiphenylamine reveals distinctive fragmentation patterns that provide structural confirmation and enable identification in complex matrices [18] [19] [20]. The molecular ion peak appears at m/z 238, corresponding to the intact [C₁₂H₉Cl₂N]⁺ species, and serves as the base peak in electron ionization conditions.
The primary fragmentation pathway involves sequential loss of chlorine atoms through α-cleavage mechanisms. The [M-Cl]⁺ fragment at m/z 203 represents loss of a single chlorine radical, while the [M-2Cl]⁺ fragment at m/z 168 corresponds to elimination of both chlorine substituents [21] [22]. These fragmentations occur preferentially due to the stability of the resulting aromatic cations.
A significant fragmentation channel involves retro-Diels-Alder cleavage, producing the [M-C₆H₅Cl]⁺ fragment at m/z 133 through loss of the chlorobenzene moiety [23]. This fragmentation pattern is characteristic of diphenylamine derivatives and provides diagnostic information for structural elucidation.
The spectrum also exhibits the highly stable phenyl cation [C₆H₅]⁺ at m/z 77, formed through tropylium rearrangement processes typical of aromatic compounds [21] [22]. Additional fragmentation produces smaller hydrocarbon fragments, including [C₄H₃]⁺ at m/z 51, representing further breakdown of the aromatic framework.
Table 4: Mass Spectrometric Fragmentation Patterns of 2,6-Dichlorodiphenylamine
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Type |
---|---|---|---|
238 | 100 (M⁺) | Molecular ion [C₁₂H₉Cl₂N]⁺ | Molecular ion peak |
203 | 25-35 | [M-Cl]⁺ loss of chlorine | α-cleavage |
168 | 40-50 | [M-2Cl]⁺ loss of two chlorines | Sequential chlorine loss |
133 | 60-70 | [M-C₆H₅Cl]⁺ loss of chlorobenzene | Retro-Diels-Alder |
111 | 30-40 | [C₆H₄Cl]⁺ chlorinated benzene fragment | Aromatic stabilization |
77 | 80-90 | [C₆H₅]⁺ phenyl cation | Tropylium formation |
51 | 20-30 | [C₄H₃]⁺ hydrocarbon fragment | Further fragmentation |
The chromatographic behavior of 2,6-dichlorodiphenylamine demonstrates predictable patterns based on its physicochemical properties and provides reliable analytical separation methods [14] [24] [25]. In reversed-phase high-performance liquid chromatography using C18 stationary phases, the compound exhibits strong retention due to its hydrophobic aromatic character.
Under standard analytical conditions employing acetonitrile:water (70:30) mobile phase, 2,6-dichlorodiphenylamine elutes with a retention time of approximately 5.92 minutes [14]. This retention behavior reflects the compound's preference for the non-polar stationary phase over the aqueous-organic mobile phase. Gradient elution methods using methanol:water systems typically yield retention times in the 8-12 minute range, depending on gradient steepness and flow rate parameters.
Gas chromatographic analysis requires elevated temperatures due to the compound's relatively high boiling point and molecular weight [25] [26]. Temperature-programmed methods typically achieve optimal separation with retention times between 15-20 minutes, while isothermal conditions may require 12-18 minutes depending on the operating temperature selected.
Liquid chromatography-mass spectrometry (LC-MS/MS) methods optimized for 2,6-dichlorodiphenylamine analysis demonstrate enhanced sensitivity with retention times of 6-8 minutes [24]. The use of formic acid-buffered mobile phases improves ionization efficiency and peak shape, particularly important for trace-level quantification applications.
The compound's retention behavior shows significant pH dependence due to its amine functionality, although the very low pKa value (-2.57) means that protonation occurs only under strongly acidic conditions [2] [27]. This pH sensitivity can be exploited for selective separation from structurally related compounds in complex matrices.
Table 5: Chromatographic Retention Behavior of 2,6-Dichlorodiphenylamine
Technique | Mobile Phase/Conditions | Retention Time | Resolution | Notes |
---|---|---|---|---|
HPLC (C18 column) | Acetonitrile:Water (70:30) | 5.92 min | High | Pharmaceutical analysis |
HPLC (C18 column) | Methanol:Water gradient | 8-12 min | Good | Standard gradient method |
Gas Chromatography | Temperature programmed | 15-20 min | Excellent | High temperature required |
Gas Chromatography | Isothermal conditions | 12-18 min | Good | Lower sensitivity |
LC-MS/MS | Formic acid buffered | 6-8 min | High sensitivity | MS detection enhanced |
Reversed-Phase HPLC | pH gradient conditions | Variable with pH | pH dependent | pKa effects retention |
Table 1: Physical and Chemical Properties of 2,6-Dichlorodiphenylamine
Property | Value | Citation |
---|---|---|
Molecular Formula | C₁₂H₉Cl₂N | [2] [3] |
Molecular Weight (g/mol) | 238.11 | [2] [3] |
Melting Point (°C) | 50-53 | [2] [3] [4] |
Boiling Point (°C) | 115 (at 0.01 Torr) / 309.8 (at 760 mmHg) | [2] [3] |
Density (g/cm³) | 1.327 ± 0.06 | [2] [3] [5] |
Flash Point (°C) | 110 (closed cup) / >230°F | [3] [28] |
Vapor Pressure (mmHg at 25°C) | 0.000625 | [5] |
Refractive Index | 1.649 | [5] |
pKa (predicted) | -2.57 ± 0.40 | [2] [3] |
Appearance | Pale brown to white solid | [2] [3] [4] |
Irritant;Environmental Hazard